4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride

Description

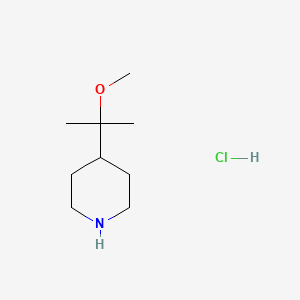

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride is a piperidine derivative characterized by a branched ether substituent (1-methoxy-1-methylethyl) at the 4-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. Piperidine derivatives are widely studied in pharmaceutical and agrochemical research due to their versatility as building blocks for bioactive molecules .

Properties

IUPAC Name |

4-(2-methoxypropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABODPZUFCQXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418671-56-2 | |

| Record name | 4-(2-methoxypropan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 1-methoxy-1-methyl-ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: N-oxides of 4-(1-Methoxy-1-methyl-ethyl)-piperidine.

Reduction: Reduced derivatives of the piperidine ring.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Stability: Ether vs. Fluorinated Groups: The 1-methoxy-1-methylethyl group in the target compound likely balances hydrophobicity and solubility better than the highly hydrophobic diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl . Fluorinated analogs (e.g., 4-(Trifluoromethyl)piperidine HCl) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .

Safety and Regulatory Considerations: Limited toxicity data are available for most analogs. For example, 4-(Diphenylmethoxy)piperidine HCl lacks specific acute toxicity values, and its environmental impact remains unstudied . Fluorinated derivatives often require stringent regulatory evaluation under frameworks like the U.S. EPA’s High Production Volume (HPV) program .

Synthetic Utility :

- Simpler analogs like 4-Methylpiperidine HCl serve as foundational intermediates in organic synthesis , whereas complex substituents (e.g., diphenylmethoxy) are tailored for specialized applications like receptor modulation .

Biological Activity

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Name: this compound

- Molecular Formula: CHClNO

- Molecular Weight: 232.72 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against a range of bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Similar piperidine derivatives have exhibited cytotoxic effects against several cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (breast) | 25.0 |

| A549 (lung) | 30.5 |

| HeLa (cervical) | 15.0 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidases (MAOs), which are linked to various neurological disorders.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The modulation of ROS levels can contribute to the cytotoxic effects observed in cancer cells.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of piperidine derivatives, including this compound. The results indicated that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis through caspase activation pathways.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The study highlighted that these compounds could reduce neuronal cell death by decreasing ROS levels and enhancing antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.